Cas no 214553-52-3 (5-(furan-2-yl)-1-methyl-1H-imidazole)

5-(furan-2-yl)-1-methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole,5-(2-furanyl)-1-methyl-
- 1H-Imidazole,5-(2-furanyl)-1-methyl-(9CI)
- 5-(furan-2-yl)-1-methyl-1H-imidazole
- EN300-318994
- 5-(2-furyl)-1-methyl-1h-imidazole
- 214553-52-3
-
- MDL: MFCD18808450
- インチ: InChI=1S/C8H8N2O/c1-10-6-9-5-7(10)8-3-2-4-11-8/h2-6H,1H3
- InChIKey: DUUCBYBVUADQSJ-UHFFFAOYSA-N
- SMILES: CN1C=NC=C1C1=CC=CO1
計算された属性
- 精确分子量: 148.06374
- 同位素质量: 148.063662883g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 140
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 31Ų
- XLogP3: 0.8
じっけんとくせい
- PSA: 30.96
5-(furan-2-yl)-1-methyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318994-5.0g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-19 | |
Enamine | EN300-318994-5g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 5g |
$2110.0 | 2023-09-05 | ||
Enamine | EN300-318994-10g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 10g |
$3131.0 | 2023-09-05 | ||
Enamine | EN300-318994-0.25g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.25g |
$670.0 | 2025-03-19 | |
Enamine | EN300-318994-0.5g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.5g |
$699.0 | 2025-03-19 | |
Enamine | EN300-318994-0.05g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.05g |
$612.0 | 2025-03-19 | |
Enamine | EN300-318994-10.0g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-19 | |
Enamine | EN300-318994-1.0g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 1.0g |
$728.0 | 2025-03-19 | |
Enamine | EN300-318994-1g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 1g |
$728.0 | 2023-09-05 | ||
Enamine | EN300-318994-0.1g |
5-(furan-2-yl)-1-methyl-1H-imidazole |
214553-52-3 | 95.0% | 0.1g |
$640.0 | 2025-03-19 |
5-(furan-2-yl)-1-methyl-1H-imidazole 関連文献
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
6. Back matter
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
9. Book reviews
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
5-(furan-2-yl)-1-methyl-1H-imidazoleに関する追加情報
Introduction to 5-(furan-2-yl)-1-methyl-1H-imidazole (CAS No. 214553-52-3) and Its Emerging Applications in Chemical Biology
5-(furan-2-yl)-1-methyl-1H-imidazole, identified by the Chemical Abstracts Service Number (CAS No.) 214553-52-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the imidazole family, a class of molecules widely recognized for their role in various biological processes and pharmaceutical applications. The presence of a furan moiety at the 5-position of the imidazole ring introduces additional functional diversity, making it a promising scaffold for drug discovery and mechanistic studies.
The structural composition of 5-(furan-2-yl)-1-methyl-1H-imidazole consists of a five-membered imidazole ring substituted with a methyl group at the 1-position and a furan ring at the 5-position. This arrangement imparts distinct electronic and steric characteristics, which can influence its interactions with biological targets. The furan ring, in particular, is known for its ability to engage in hydrogen bonding and π-stacking interactions, features that are often exploited in the design of bioactive molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of imidazole derivatives, especially those incorporating heterocyclic moieties such as furan. Studies have demonstrated that such compounds can exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methyl group at the 1-position of 5-(furan-2-yl)-1-methyl-1H-imidazole further modulates its pharmacokinetic profile, potentially enhancing solubility and bioavailability.
One of the most compelling aspects of 5-(furan-2-yl)-1-methyl-1H-imidazole is its versatility as a chemical probe. Researchers have leveraged this compound to investigate the structure-activity relationships (SAR) within the imidazole-furan scaffold, providing insights into how modifications at different positions can alter biological potency. For instance, comparative studies have shown that substituents at the 2-position of the furan ring can significantly impact binding affinity to specific protein targets, highlighting the importance of fine-tuning molecular architecture.
Advances in computational chemistry have further accelerated the exploration of 5-(furan-2-yl)-1-methyl-1H-imidazole and its derivatives. Molecular docking simulations have been employed to predict potential interactions with key biological receptors, aiding in the rational design of novel therapeutic agents. These computational approaches have revealed that this compound can mimic natural ligands in certain enzyme active sites, suggesting its utility in developing inhibitors or modulators of enzyme function.
The synthesis of 5-(furan-2-yl)-1-methyl-1H-imidazole has also been optimized for scalability and efficiency. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and one-pot processes, have enabled the rapid production of this compound in multi gram quantities. Such advancements are crucial for both academic research and industrial applications, ensuring that sufficient material is available for detailed biochemical characterization.
Biologically speaking, 5-(furan-2-yl)-1-methyl-1H-imidazole has shown promise in preclinical models as a potential therapeutic agent. Initial studies have indicated that it may exert its effects through multiple mechanisms, including inhibition of kinases and modulation of ion channels. The furan ring's ability to interact with aromatic residues in protein binding pockets has been particularly noteworthy, suggesting its potential as an allosteric modulator.
Furthermore, the compound's stability under various physiological conditions makes it an attractive candidate for further development. Unlike some heterocyclic derivatives that undergo rapid degradation or metabolic clearance, 5-(furan-2-yl)-1-methyl-1H-imidazole has demonstrated enhanced resilience in vitro and in vivo. This stability is likely attributed to its robust molecular framework and resistance to enzymatic hydrolysis.
The integration of 5-(furan-2-yl)-1-methyl-1H-imidazole into high-throughput screening (HTS) platforms has also facilitated rapid identification of lead compounds for drug development. By testing large libraries of this derivative against diverse disease targets, researchers have uncovered several promising candidates with unique pharmacological profiles. These findings underscore the value of combinatorial chemistry approaches in expanding the chemical space accessible through modifications like those seen in this compound.
In conclusion,5-(furan-2-yl)-1-methyl-H-imidazole (CAS No. 21455352 3) represents a significant advancement in medicinal chemistry due to its structural versatility and biological relevance. Its unique combination of an imidazole core with a furan substituent provides a rich foundation for developing novel therapeutics across multiple therapeutic areas. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in both academic investigations and industrial drug discovery efforts.
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